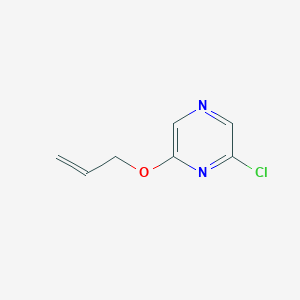

3,3-二氟环丁烷羧酸

描述

Synthesis Analysis

The synthesis of 1-amino-3,3-difluorocyclobutanecarboxylic acid, a closely related compound, involves a multi-step process starting from acetone. A key transformation in this synthesis is the conversion of a ketone group into a CF2 group using morpholino-sulphur trifluoride, highlighting the complexity and specificity required in the synthesis of fluorinated cyclobutane derivatives (Mykhailiuk et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to 3,3-difluorocyclobutanecarboxylic acid, such as cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid, have been determined by X-ray diffraction methods. These studies reveal that the cyclobutane ring in these compounds is puckered, with dihedral angles of 27° and 31°, suggesting that fluorination could further influence the geometric parameters of the cyclobutane ring due to the electron-withdrawing nature of fluorine atoms (Reisner et al., 1983).

Chemical Reactions and Properties

Fluorinated cyclobutanes, including 3,3-difluorocyclobutanecarboxylic acid derivatives, can undergo a variety of chemical reactions. For example, the deoxyfluorination of carboxylic acids with CpFluor to afford acyl fluorides demonstrates the reactivity of fluorinated cyclobutane carboxylic acids under neutral conditions, enabling the efficient transformation of these acids into valuable fluorinated compounds (Wang et al., 2021).

Physical Properties Analysis

The synthesis of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids has provided insights into the physical properties of fluorinated cyclobutanecarboxylic acids. Notably, the pKa values of the carboxylic acid functions of these diastereomers are identical, demonstrating the influence of fluorination on the acid-base properties of the cyclobutane ring, a key aspect when considering the physical properties of 3,3-difluorocyclobutanecarboxylic acid (Chernykh et al., 2016).

Chemical Properties Analysis

The gem-difluorination of methylenecyclopropanes (MCPs) featuring a Wagner-Meerwein rearrangement illustrates a method for synthesizing gem-difluorocyclobutanes, including derivatives that could be readily transformed into carboxylic acids. This highlights the versatility of fluorinated cyclobutanes in medicinal chemistry and the potential for further functionalization of 3,3-difluorocyclobutanecarboxylic acid (Lin et al., 2021).

科学研究应用

构建模块的合成

3,3-二氟环丁烷羧酸在合成各种构建模块中很有价值。例如,它是合成羧酸、胺、醇、叠氮化物和三氟硼酸酯酮的常见合成中间体,突出了其在化学合成中的多功能性 (Ryabukhin 等人,2018 年)。

氟代氨基酸类似物

该化合物用于合成氨基酸的氟代类似物。例如,从丙酮合成了新的氟代类似物 1-氨基-3,3-二氟环丁烷羧酸,表明其在创建新型生物活性化合物中的潜力 (Mykhailiuk 等人,2010 年)。

PET 成像应用

该化合物的衍生物,如 1-氨基-3-氟环丁烷-1-羧酸,已被探索用于核医学成像,特别是在使用正电子发射断层扫描 (PET) 进行肿瘤定位中 (Shoup 等人,1999 年)。

放射性示踪剂的开发

它还为像抗 1-氨基-3-[18F]氟甲基-环丁烷-1-羧酸 (FMACBC) 这样的放射性示踪剂的开发做出了贡献,该示踪剂显示出在啮齿动物模型中对脑肿瘤成像的前景 (Martarello 等人,2002 年)。

安全和危害

The compound is classified as a danger according to GHS pictograms . It can cause severe skin burns and eye damage (H314), and may be corrosive to metals (H290) . Precautionary measures include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and a dust respirator .

属性

IUPAC Name |

3,3-difluorocyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O2/c6-5(7)1-3(2-5)4(8)9/h3H,1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRCVBKYFLWAAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40549140 | |

| Record name | 3,3-Difluorocyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Difluorocyclobutanecarboxylic acid | |

CAS RN |

107496-54-8 | |

| Record name | 3,3-Difluorocyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Difluorocyclobutanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R)-(endo,anti)]-(+)-3-Bromocamphor-8-sulfonic acid ammonium salt](/img/structure/B27932.png)

![2,2-Dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B27943.png)

![N-butyl-5-propylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B27949.png)

![2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B27950.png)

![N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B27957.png)

![Benzo[d]thiazol-5-ol](/img/structure/B27958.png)